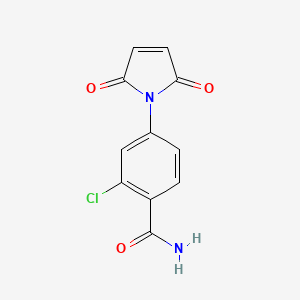
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide, commonly known as CF3, is a synthetic compound that has been widely used in scientific research for its unique properties. This compound belongs to the group of acetamides and is known for its ability to inhibit the activity of certain enzymes in the body.
作用机制
CF3 works by binding to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This leads to an accumulation of acetylcholine in the synaptic cleft, which can result in various effects on the body, such as increased muscle contraction and improved cognitive function.
Biochemical and Physiological Effects
CF3 has been shown to have various biochemical and physiological effects on the body. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to an increase in the levels of acetylcholine, which can result in improved cognitive function, increased muscle contraction, and decreased heart rate. CF3 has also been shown to have anti-inflammatory and antioxidant properties, which can be useful in the treatment of various diseases.
实验室实验的优点和局限性
CF3 has several advantages for lab experiments. It is a highly potent and specific inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the role of these enzymes in various physiological processes. CF3 is also stable and can be easily synthesized in the lab.
However, there are some limitations to the use of CF3 in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. CF3 is also not selective for acetylcholinesterase and butyrylcholinesterase, and can inhibit the activity of other enzymes as well.
未来方向
There are several future directions for research on CF3. One area of research is the development of new and more potent inhibitors of acetylcholinesterase and butyrylcholinesterase. Another area of research is the study of the anti-inflammatory and antioxidant properties of CF3, and its potential use in the treatment of various diseases. Finally, the use of CF3 in the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease, is an area of active research.
Conclusion
In conclusion, CF3 is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of certain enzymes. CF3 has several advantages for lab experiments, but also has some limitations. Future research on CF3 is focused on the development of new and more potent inhibitors of acetylcholinesterase and butyrylcholinesterase, the study of its anti-inflammatory and antioxidant properties, and its potential use in the treatment of various diseases.
合成方法
The synthesis of CF3 involves the reaction of 4-chlorophenol with 4-fluoro-3-nitroaniline in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to obtain the final product, CF3. The purity of the product can be determined by using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
CF3 has been extensively used in scientific research for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the functioning of the nervous system. Inhibition of these enzymes can lead to an increase in the levels of acetylcholine, which can have various effects on the body.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c15-9-1-4-11(5-2-9)22-8-14(19)17-10-3-6-12(16)13(7-10)18(20)21/h1-7H,8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMCLUOSOHPNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(4-fluoro-3-nitrophenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-butyl-N'-[(3-methylphenoxy)acetyl]benzohydrazide](/img/structure/B5812202.png)
![ethyl 2-{[4-(acetylamino)benzoyl]amino}benzoate](/img/structure/B5812209.png)

![N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B5812216.png)

![N-(2,3-dimethylphenyl)-2-[(2-methyl-8-quinolinyl)oxy]acetamide](/img/structure/B5812224.png)



![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5812253.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B5812266.png)
